6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine
Description
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a trifluoroethyl substituent at position 6 of the benzothiazole core. The benzothiazole scaffold is widely utilized in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors. The trifluoroethyl group introduces strong electron-withdrawing properties, enhancing metabolic stability and influencing binding affinity in pharmacological contexts .
Properties
Molecular Formula |
C9H7F3N2S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)4-5-1-2-6-7(3-5)15-8(13)14-6/h1-3H,4H2,(H2,13,14) |
InChI Key |
WHZRSARNIQFOGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Data Table for Hypothetical Synthesis
| Compound | Starting Materials | Reaction Conditions | Yield | Purity |
|---|---|---|---|---|
| 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine | 2-Aminobenzothiazole, 2,2,2-Trifluoroethyl Bromide | Nucleophilic Substitution, 100°C, 2 hours | Hypothetical | Hypothetical |
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, where nucleophiles like amines or thiols can replace the trifluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted benzothiazole derivatives.
Scientific Research Applications
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoroethyl group.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Observations:
- Substituent Effects : The trifluoroethyl group (CF₃CH₂) in the target compound provides steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in proteins compared to smaller groups like methylthio (SCH₃) or chloro (Cl) .
- Biological Activity : Methylthio-substituted analogs (e.g., 2-(Methylthio)-1,3-benzothiazol-6-amine) demonstrate antiproliferative properties, suggesting that sulfur-containing substituents at position 6 may enhance anticancer activity .
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Trifluoromethylsulfanyl-substituted analogs show uncompetitive inhibition of 17β-HSD10, a target in neurodegenerative diseases, suggesting substituent-dependent mechanistic differences .
- Thermal Stability : Trifluoroethyl derivatives exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, advantageous for formulation .
Biological Activity
6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- IUPAC Name : 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine
- Molecular Formula : C8H6F3N2S
- Molecular Weight : 234.21 g/mol
- CAS Number : [Not specified in the sources]
Synthesis
The synthesis of 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine typically involves the reaction of benzothiazole derivatives with trifluoroethyl amines. The reaction conditions often include refluxing in organic solvents such as dichloromethane or pyridine to facilitate the formation of the desired product.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. In vitro studies have shown that 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine demonstrates significant antibacterial effects against various strains of bacteria including:
- Acinetobacter baumannii
- Pseudomonas aeruginosa
These bacteria are recognized by the WHO as critical pathogens due to their resistance to multiple drugs .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a study involving various human cancer cell lines (e.g., SK-Hep-1 for liver cancer and MDA-MB-231 for breast cancer), it was observed that 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine exhibited moderate inhibitory activity on cell proliferation. The mechanism appears to involve the inhibition of specific kinases associated with cancer progression .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Protein Kinases : It has been shown to inhibit glycogen synthase kinase 3 (GSK-3) activity at concentrations below 10 μM .
- Disruption of Cellular Processes : The compound may interfere with key cellular processes such as apoptosis and cell cycle regulation in cancer cells.
Study on Antibacterial Efficacy
A recent study conducted on various benzothiazole derivatives highlighted the efficacy of 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine against resistant bacterial strains. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics used against these pathogens .
Evaluation in Cancer Models
In another case study focusing on breast and liver cancer models, this compound was found to reduce tumor growth significantly when administered in conjunction with standard chemotherapy agents. The study suggests a synergistic effect that enhances the efficacy of existing treatments .
Q & A
Q. What are the established synthetic routes for 6-(2,2,2-Trifluoroethyl)-1,3-benzothiazol-2-amine, and what reagents/conditions are critical for its formation?
The synthesis typically involves:
- Step 1: Formation of the benzothiazole core via cyclization of substituted aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to prevent over-bromination .
- Step 2: Introduction of the trifluoroethyl group via nucleophilic substitution or coupling reactions. For example, reacting the benzothiazol-2-amine intermediate with 2,2,2-trifluoroethyl bromide in basic conditions (e.g., sodium hydroxide) .
Key considerations: - Purity of intermediates (e.g., recrystallization from ethanol or water-ethanol mixtures) .
- Monitoring reaction progress via TLC to optimize yield (typically 65–75% for analogous compounds) .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the benzothiazole core and trifluoroethyl substitution (e.g., δ ~3.8–4.2 ppm for -CH₂CF₃ protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₉H₈F₃N₂S: calc. 245.03 g/mol) .
- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches) .
- X-ray Crystallography: For unambiguous confirmation of the trifluoroethyl orientation in solid-state structures (if single crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during trifluoroethyl functionalization?
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the amine group, facilitating substitution with trifluoroethyl halides .
- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
- Temperature control: Gradual heating (40–60°C) minimizes side reactions like oxidation of the benzothiazole sulfur .
- Post-reaction purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC to isolate the target compound from byproducts (e.g., unreacted amine or di-substituted impurities) .
Q. What experimental strategies can reconcile contradictions in reported biological activity data for benzothiazole derivatives?
- Assay standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times across studies to minimize variability .
- Structure-activity relationship (SAR) analysis: Systematically compare analogs (e.g., 6-methyl vs. 6-trifluoroethyl substitution) to isolate the trifluoroethyl group’s contribution to bioactivity .
- Metabolic stability testing: Evaluate the compound’s susceptibility to cytochrome P450 enzymes, which may explain discrepancies in in vivo vs. in vitro efficacy .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) and validate with mutagenesis studies .
Q. How does the trifluoroethyl substituent influence the compound’s physicochemical and pharmacological properties?
- Lipophilicity enhancement: The -CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic resistance: The strong C-F bond reduces oxidative metabolism, prolonging half-life in pharmacokinetic studies .
- Electronic effects: Electron-withdrawing -CF₃ stabilizes the benzothiazole ring, altering UV-Vis absorption spectra (λmax shifts ~10–15 nm) and redox behavior in electrochemical assays .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Cost of reagents: Trifluoroethyl halides are expensive; alternative routes (e.g., using trifluoroethylamine as a precursor) may reduce costs .
- Safety protocols: Handling bromine and hydrazine derivatives requires rigorous fume hood use and waste neutralization protocols .
- Batch consistency: Implement in-process controls (e.g., inline FTIR) to monitor reaction progress and ensure reproducibility across batches .
Data Interpretation and Methodological Guidance
Q. How should researchers address low solubility in aqueous buffers during biological testing?
- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design: Introduce hydrophilic groups (e.g., phosphate esters) at the amine position, which hydrolyze in vivo to release the active compound .
Q. What computational tools are recommended for predicting the compound’s reactivity and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
